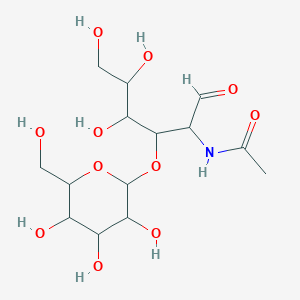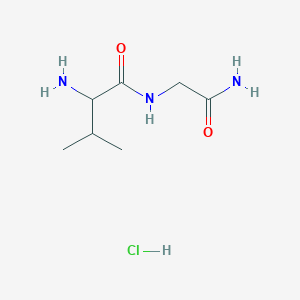
H-Val-gly-NH2 hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Val-gly-NH2 hydrochloride is a dipeptide compound consisting of valine and glycine, with an amide bond between them. The hydrochloride form enhances its solubility in water, making it useful in various biochemical applications. The empirical formula for this compound is C7H16ClN3O2, and it has a molecular weight of 209.67 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-gly-NH2 hydrochloride typically involves the coupling of valine and glycine. The process begins with the protection of the amino group of valine to prevent unwanted reactions. This is followed by the activation of the carboxyl group of glycine, usually through the formation of an ester or anhydride. The two amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide bond . The final step involves deprotection and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of H-Val-gly-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
H-Val-gly-NH2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions can modify the peptide bond or the side chains of the amino acids.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide bond.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
H-Val-gly-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bonds.
Biology: Serves as a substrate in enzymatic studies and as a model for protein folding research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of H-Val-gly-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, influencing their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-gly-NH2 hydrochloride: Another dipeptide with glycine residues.
H-Ala-gly-NH2 hydrochloride: A dipeptide consisting of alanine and glycine.
H-Val-ala-NH2 hydrochloride: A dipeptide with valine and alanine.
Uniqueness
H-Val-gly-NH2 hydrochloride is unique due to the presence of valine, which imparts specific hydrophobic properties and influences the overall structure and reactivity of the compound. This makes it particularly useful in studies related to protein folding and peptide interactions .
Eigenschaften
Molekularformel |
C7H16ClN3O2 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H |
InChI-Schlüssel |
SMACEPBFMAVOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


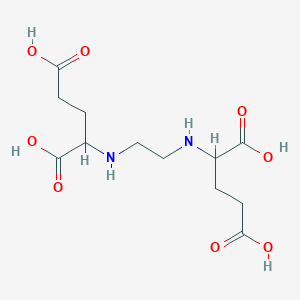
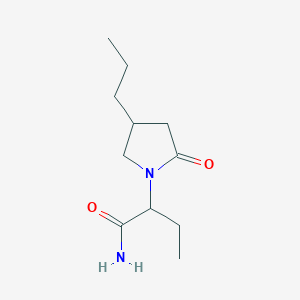
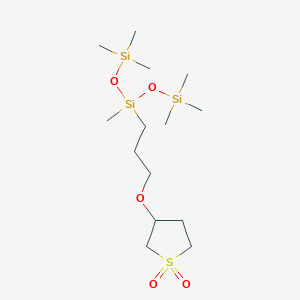
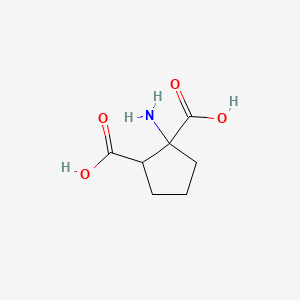
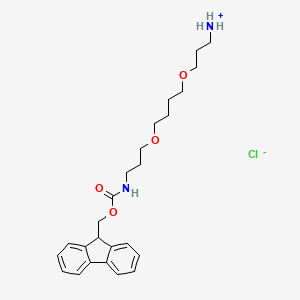
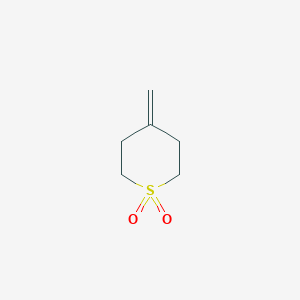
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
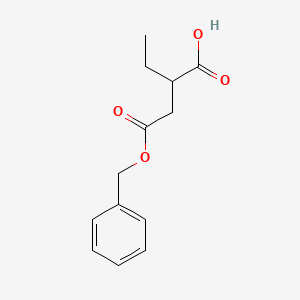
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

